11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-

Catalog No.
S13213631
CAS No.
126874-65-5
M.F
C16H14N6O
M. Wt
306.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methyleth...

CAS Number

126874-65-5

Product Name

11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-

IUPAC Name

8-propan-2-yl-2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

InChI

InChI=1S/C16H14N6O/c1-9(2)11-4-6-14-17-13-5-3-10(15-18-20-21-19-15)7-12(13)16(23)22(14)8-11/h3-9H,1-2H3,(H,18,19,20,21)

InChI Key

PLMCTCFGZLOZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C4=NNN=N4)C=C1

11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- is a complex organic compound characterized by a unique structure that combines elements of pyridine, quinazoline, and tetrazole. Its molecular formula is C16H14N6OC_{16}H_{14}N_{6}O, and it has a molecular weight of approximately 306.12 daltons . The compound features a pyridoquinazolinone backbone with an isopropyl group and a tetrazole ring, contributing to its potential biological activities.

The chemical reactivity of 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- can be attributed to the presence of multiple functional groups. The tetrazole moiety can participate in nucleophilic substitution reactions, while the quinazolinone structure may undergo electrophilic aromatic substitution. Additionally, the compound can be involved in condensation reactions due to the carbonyl group present in the quinazolinone structure.

Research has indicated that 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain cancer cell lines. The tetrazole ring enhances its pharmacological profile, potentially increasing its affinity for biological targets.

Several synthetic approaches have been developed for producing 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-. Common methods include:

  • Condensation Reactions: Combining appropriate precursors such as pyridine derivatives with quinazolinones under acidic or basic conditions.
  • Cyclization Techniques: Utilizing cyclization reactions involving tetrazole precursors to form the final compound.
  • Functional Group Modifications: Post-synthesis modifications to introduce the isopropyl group and optimize biological activity.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for drug development targeting infections or cancer.
  • Chemical Research: It can be used as a reference compound in studies investigating structure-activity relationships of similar compounds.

Interaction studies of 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- with various biological targets have revealed insights into its mechanism of action. Research suggests that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds exhibit structural similarities to 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Methylquinazolin-4(3H)-oneQuinazoline coreExhibits strong anti-inflammatory properties
4-AminoquinazolineAmino substituent on quinazolineKnown for its role in anti-cancer therapies
Tetrazole derivativesTetrazole ringDiverse biological activities across different derivatives

The uniqueness of 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- lies in its specific combination of functional groups and structural elements that enhance its biological activity compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

306.12290909 g/mol

Monoisotopic Mass

306.12290909 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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